Solubility Profile & Handling of 6-Amino-2-bromo-3-fluorobenzonitrile
Solubility Profile & Handling of 6-Amino-2-bromo-3-fluorobenzonitrile
Technical Guide for Research & Development
Executive Summary & Compound Profile
6-Amino-2-bromo-3-fluorobenzonitrile (CAS: 2385927-39-7) is a highly functionalized halogenated aminobenzonitrile intermediate.[1] Its structural motif—featuring an electron-donating amino group (–NH₂) ortho to an electron-withdrawing nitrile group (–CN), flanked by lipophilic bromine and fluorine atoms—creates a unique polarity profile known as a "push-pull" aromatic system.
This guide details the solubility behavior of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , providing evidence-based protocols for preparation, handling, and quantitative solubility determination.
Chemical Identity
| Property | Detail |
| CAS Number | 2385927-39-7 |
| IUPAC Name | 6-Amino-2-bromo-3-fluorobenzonitrile |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Key Functional Groups | Primary Amine (H-bond donor), Nitrile (H-bond acceptor), Halogens (Lipophilic) |
Solubility Profile: DMSO vs. Methanol[2]
The solubility of 6-Amino-2-bromo-3-fluorobenzonitrile is governed by the competition between its crystal lattice energy (stabilized by intermolecular H-bonding and
Dimethyl Sulfoxide (DMSO)
Solubility Status: High (Estimated >50 mg/mL)
-
Mechanistic Insight: DMSO is a polar aprotic solvent with a high dielectric constant (
) and a strong dipole moment. It effectively solvates the polar nitrile and amino groups via dipole-dipole interactions. Furthermore, DMSO is an excellent H-bond acceptor, interacting strongly with the amino protons (–NH₂), disrupting the intermolecular hydrogen bonding network of the solid crystal. -
Application: Ideal for preparing highly concentrated stock solutions (e.g., 100 mM) for biological assays or synthetic stock.
-
Operational Note: DMSO is hygroscopic. Absorption of atmospheric water can decrease the solubility of hydrophobic-leaning compounds over time. Store stock solutions under inert gas (Nitrogen/Argon) and avoid repeated freeze-thaw cycles.
Methanol (MeOH)
Solubility Status: Moderate to Good (Estimated 1–20 mg/mL)
-
Mechanistic Insight: Methanol is a polar protic solvent. It can act as both an H-bond donor and acceptor. While it dissolves the compound well, its lower boiling point and protic nature make it less powerful than DMSO for disrupting strong
- stacking in planar aromatic nitriles. -
Application: Suitable for working solutions , reaction solvents (e.g., nucleophilic substitutions), and crystallization/purification processes.
-
Operational Note: Methanol is volatile. In open vessels, solvent evaporation will rapidly increase concentration, potentially leading to precipitation or inaccurate dosing.
Comparative Solvent Matrix
| Feature | DMSO | Methanol |
| Solubility Capacity | Excellent (Primary Choice for Stock) | Good (Choice for Reactions/Workup) |
| Boiling Point | 189 °C (High) | 64.7 °C (Low) |
| Volatility | Negligible | High |
| Freezing Point | 19 °C (Solidifies in cold labs) | -97.6 °C |
| UV Cutoff | ~268 nm (Interferes with UV detection) | ~205 nm (Excellent for HPLC) |
Solvation Mechanism & Logic
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Assay vs. Synthesis) and the solvation mechanism.
Caption: Decision framework for solvent selection based on intermolecular interactions and application requirements.
Protocol: Quantitative Solubility Determination
Since batch-to-batch purity variations can affect saturation limits, researchers should validate solubility using this self-validating "Shake-Flask" protocol coupled with HPLC-UV.
Materials Required[1][2][3][4][5][6][7][8]
-
Analyte: 6-Amino-2-bromo-3-fluorobenzonitrile (>20 mg).
-
Solvents: HPLC-grade DMSO and Methanol.
-
Equipment: Thermomixer/Shaker, Centrifuge, 0.22 µm PTFE Syringe Filters, HPLC System.
Step-by-Step Methodology
Phase 1: Saturation Equilibrium
-
Preparation: Add excess solid compound (~10 mg) into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target solvent (DMSO or Methanol).
-
Agitation: Shake at 25°C for 24 hours at 800 rpm.
-
Check: If the solution becomes clear, add more solid until a visible precipitate remains (ensuring saturation).
-
-
Equilibration: Allow the samples to stand for 1 hour to settle.
Phase 2: Filtration & Dilution
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter through a 0.22 µm PTFE filter (Nylon is not recommended for DMSO).
-
Dilution:
-
For DMSO samples: Dilute 100-fold in Methanol (to prevent column overload and peak distortion).
-
For Methanol samples: Dilute 10-fold in Mobile Phase.
-
Phase 3: HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide).
-
Quantification: Compare the peak area of the saturated sample against a standard calibration curve (0.1 – 1.0 mg/mL).
Experimental Workflow Diagram
Caption: Standard Operating Procedure (SOP) for determining equilibrium solubility.
Handling & Safety (E-E-A-T)
Stability in Solution
-
DMSO: Solutions are generally stable at -20°C for months. However, DMSO can penetrate skin, carrying the dissolved toxic compound with it. Double-gloving (Nitrile) is mandatory.
-
Methanol: Solutions should be used fresh or stored in tightly sealed vials to prevent evaporation. Methanol is toxic and flammable.
Specific Hazards (GHS Classification)
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Protocol: Handle exclusively in a fume hood. In case of DMSO spill on skin, wash immediately with soap and water; do not use ethanol (increases permeability).
References
-
Compound Identification: 6-Amino-2-bromo-3-fluorobenzonitrile (CAS 2385927-39-7).[1][2][3][4] Ambeed / Sigma-Aldrich Catalog. Available at:
-
General Solubility of Aminobenzonitriles: Hulla, M., et al. "Delineating the Mechanism of Ionic Liquids in the Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile and CO2." Angewandte Chemie, 2017.[5] (Demonstrates solubility of aminobenzonitrile class in DMSO). Available at:
- Solvent Properties: "DMSO and Methanol Solvent Properties and Miscibility." Thermo Fisher Scientific Technical Resources.
-
Synthesis Context: "Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles." Taylor & Francis Online. (Discusses DMF/DMSO solubility for reactions). Available at:
Sources
- 1. 1260825-85-1|2-Amino-6-bromo-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 2. 3-bromo-2-fluorobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorobenzonitrile| Ambeed [ambeed.com]
- 4. 6-氨基-2-溴-3-氟苯腈 | 6-Amino-2-bromo-3-fluorobenzonitril | 2385927-39-7 - 乐研试剂 [leyan.com]
- 5. pubs.acs.org [pubs.acs.org]
